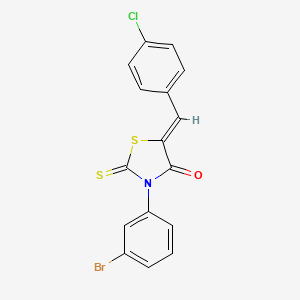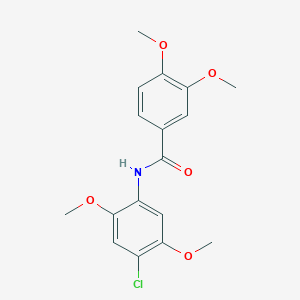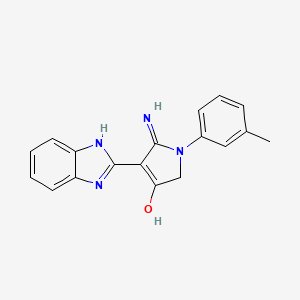![molecular formula C23H17IN2O2 B6039554 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as HQNO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, microbiology, and biochemistry.
Wirkmechanismus
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone inhibits the activity of the electron transport chain by binding to the quinone-binding site of complex III, a key component of the mitochondrial respiratory chain. This leads to the production of reactive oxygen species, which can cause oxidative damage to cellular components and ultimately result in cell death.
Biochemical and Physiological Effects
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects, including the inhibition of bacterial growth, the enhancement of antibiotic activity, and the induction of apoptosis in cancer cells. In addition, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been found to modulate the immune response, leading to the production of cytokines and chemokines that are involved in inflammation and tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone is its ability to inhibit the growth of bacterial species, making it a useful tool for studying bacterial physiology and metabolism. In addition, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to enhance the activity of antibiotics, making it a promising candidate for the development of new antimicrobial agents.
However, one limitation of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone is its potential toxicity, as it has been shown to induce oxidative damage to cellular components. Therefore, caution should be exercised when working with 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone. One area of research is the development of new antimicrobial agents that incorporate 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone as a component. In addition, the potential use of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone as a cancer therapy warrants further investigation, as its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer treatments.
Another area of research is the study of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone’s effects on the immune system, as its ability to modulate the immune response may have implications for the treatment of inflammatory diseases. Finally, the potential use of 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone in nanotechnology and material science should be explored, as its unique chemical properties may have applications in these fields.
Synthesemethoden
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone can be synthesized through a multistep process involving the condensation of 2-aminobenzophenone with 4-hydroxybenzaldehyde, followed by iodination and cyclization reactions. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in various fields. In microbiology, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the growth of several bacterial species, including Pseudomonas aeruginosa, a pathogen that is known to cause infections in humans. In addition, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been found to enhance the activity of antibiotics, making it a promising candidate for the development of new antimicrobial agents.
In biochemistry, 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of the electron transport chain in mitochondria, leading to the production of reactive oxygen species and cell death. This mechanism of action has been exploited for the development of new cancer therapies, as 2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17IN2O2/c1-15-4-2-3-5-21(15)26-22(13-8-16-6-10-18(27)11-7-16)25-20-12-9-17(24)14-19(20)23(26)28/h2-14,27H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSTXVLOMTIKL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B6039479.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6039492.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)


![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B6039528.png)
amino]-1-phenylethanol](/img/structure/B6039538.png)

![1-[4-(4-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6039546.png)

![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
